Acetic (4-hydroxy-3-methoxybenzylidene)hydrazide
Overview
Description
Acetic (4-hydroxy-3-methoxybenzylidene)hydrazide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.219 g/mol . This compound is known for its unique chemical structure, which includes a hydrazide functional group attached to a benzylidene moiety substituted with hydroxy and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of Acetic (4-hydroxy-3-methoxybenzylidene)hydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and acetic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Acetic (4-hydroxy-3-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetic (4-hydroxy-3-methoxybenzylidene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetic (4-hydroxy-3-methoxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The compound’s antioxidant properties are attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to Acetic (4-hydroxy-3-methoxybenzylidene)hydrazide include:
- Benzoic (4-hydroxy-3-methoxybenzylidene)hydrazide
- 2-(Phenoxy)this compound
- 2-Methoxybenzoic (4-hydroxy-3-methoxybenzylidene)hydrazide
- 4-Methylbenzoic acid (4-hydroxy-3-methoxybenzylidene)hydrazide
- Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide These compounds share similar structural features but differ in the substituents attached to the benzylidene moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)12-11-6-8-3-4-9(14)10(5-8)15-2/h3-6,14H,1-2H3,(H,12,13)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONUUGRJLXLJI-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418327 | |
Record name | NSC216984 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59670-55-2 | |
Record name | NSC216984 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC216984 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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